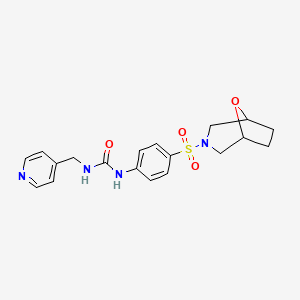
SENP1-IN-8e
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SENP1-IN-8e is a sentrin-specific protease 1 (senp1) inhibitor
Applications De Recherche Scientifique
Role in Cancer Therapeutics and Targeting SENP1
SENP1-IN-8e, a SENP1 inhibitor, has promising applications in cancer therapeutics. SENP1, a SUMO-specific protease, is over-expressed in various cancer tissues, and targeting its expression could be a new strategy for tumor therapy. The development of SENP1 inhibitors like SENP1-IN-8e has been significantly advanced, with the identification of various isoform-selective small molecule inhibitors. These inhibitors, including SENP1-IN-8e, have shown potential advantages in preclinical studies for the development of anticancer drugs (Li, Chen, Li, & Hou, 2022). SENP1's overexpression is notably associated with the development of prostate cancer. It modulates the transcriptional activity of androgen receptors (ARs) and cyclin D1 expression, indicating a potential role of SENP1 inhibitors in treating hormone-driven cancers (Cheng, Bawa, Lee, Gong, & Yeh, 2006).
SENP1 in Chronic Mountain Sickness
SENP1-IN-8e might be relevant in studying chronic mountain sickness (CMS), a serious illness affecting high-altitude residents. Genetic variation in SENP1 has been associated with CMS, suggesting that SENP1 might play a role in the adaptation to high altitude. The genetic basis of CMS involves several genes including SENP1, indicating that SENP1 inhibitors might provide insights into the mechanisms of adaptation or maladaptation to high altitudes (Gonzales & Chaupis, 2015).
Insights into SUMOylation and Cellular Processes
SENP1-IN-8e's inhibition of SENP1 provides a valuable tool for studying SUMOylation, a post-translational modification process involving the attachment of small ubiquitin-related modifier (SUMO) proteins to substrate proteins. This process is critical for a wide range of cellular processes, and SENP1's role in de-conjugation of SUMO proteins is crucial for maintaining the balance between the pools of SUMOylated and unSUMOylated proteins. Understanding how SENP1-IN-8e affects these processes can provide insights into various diseases, including cancer, where deregulation of SENPs leads to cellular dysfunction (Tokarz & Woźniak, 2021).
Propriétés
Nom du produit |
SENP1-IN-8e |
|---|---|
Formule moléculaire |
C29H22ClNO5 |
Poids moléculaire |
499.947 |
Nom IUPAC |
2-(4-Chlorophenyl)-2-oxoethyl 4-(3-(benzyloxy)benzamido)benzoate |
InChI |
InChI=1S/C29H22ClNO5/c30-24-13-9-21(10-14-24)27(32)19-36-29(34)22-11-15-25(16-12-22)31-28(33)23-7-4-8-26(17-23)35-18-20-5-2-1-3-6-20/h1-17H,18-19H2,(H,31,33) |
Clé InChI |
CYKYMBAFNWGXGM-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SENP1-IN-8e; SENP1 IN 8e; SENP1IN-8e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



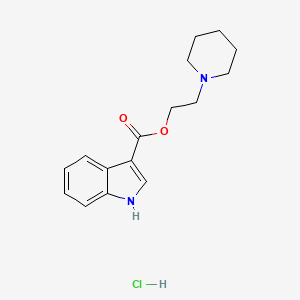
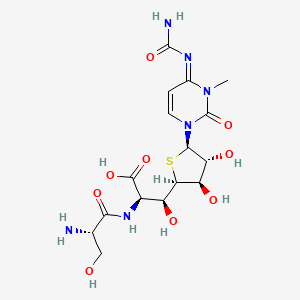
![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)
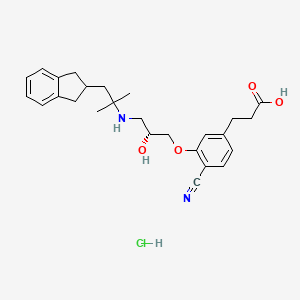
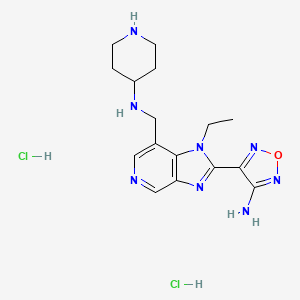

![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)
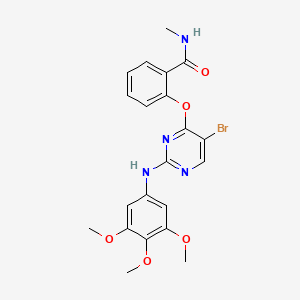
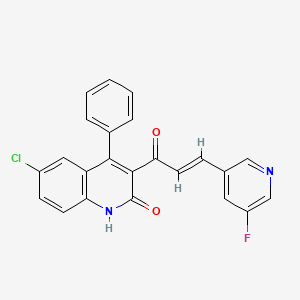
![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)
